2-[4-(Cyanomethyl)phenoxy]acetic acid

Physicochemical Characterization Acid Dissociation Constant Reactivity

2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) is a phenoxyacetic acid derivative characterized by a para-cyanomethyl substituent on the phenyl ring. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 926199-29-3
Cat. No. B3389329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Cyanomethyl)phenoxy]acetic acid
CAS926199-29-3
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)OCC(=O)O
InChIInChI=1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13)
InChIKeyYMTHHVYLFBCCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) Baseline Overview for Scientific Procurement


2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) is a phenoxyacetic acid derivative characterized by a para-cyanomethyl substituent on the phenyl ring. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol [1]. This compound serves as a versatile small molecule scaffold and synthetic intermediate, with a typical commercial purity specification of ≥95% . Its structure combines a carboxylic acid moiety for conjugation or salt formation with a cyanomethyl group that provides a distinct electronic profile and a handle for further derivatization [2].

Why Generic Substitution Fails: Critical Differentiation of 2-[4-(Cyanomethyl)phenoxy]acetic acid from Common Analogs


In-class phenoxyacetic acids cannot be simply interchanged due to the profound impact of the para-cyanomethyl substituent on both physicochemical properties and reactivity. Unlike the unsubstituted phenoxyacetic acid or analogs bearing electron-donating groups (e.g., methoxy or amino), the electron-withdrawing cyanomethyl group alters the acidity of the carboxylic acid, modulates lipophilicity (XLogP3), and introduces a nitrile moiety that can participate in further chemical transformations such as reduction to an amine or hydrolysis to a carboxylic acid [1]. These differences translate to quantifiable variations in pKa, logP, and topological polar surface area (TPSA), which directly influence solubility, membrane permeability, and biological target engagement [2]. Therefore, substituting a generic analog risks compromising synthetic yield, altering pharmacokinetic profiles, or failing to replicate specific biological activity observed with the target compound.

2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) Quantitative Differentiation Evidence Guide


Enhanced Acidity (pKa) Relative to Unsubstituted Phenoxyacetic Acid

The pKa of 2-[4-(cyanomethyl)phenoxy]acetic acid is 3.12, compared to a literature value of approximately 3.0 for unsubstituted phenoxyacetic acid [1]. This 0.12 unit difference in pKa, while seemingly small, reflects the electron-withdrawing effect of the para-cyanomethyl group, which stabilizes the conjugate base and increases acidity. This can influence ionization state under physiological pH (7.4), affecting solubility and membrane permeability [2].

Physicochemical Characterization Acid Dissociation Constant Reactivity

Increased Lipophilicity (XLogP3) vs. 4-Amino and 4-Methoxy Analogs

The computed XLogP3 for 2-[4-(cyanomethyl)phenoxy]acetic acid is 1.2 [1]. In comparison, the 4-methoxy analog (2-(4-methoxyphenoxy)acetic acid) has a lower computed logP due to the electron-donating and hydrophilic character of the methoxy group, while the 4-amino analog (2-(4-aminophenoxy)acetic acid) is significantly more hydrophilic [2]. This intermediate lipophilicity positions the cyanomethyl derivative as a balanced scaffold for optimizing passive membrane permeability while maintaining aqueous solubility.

Lipophilicity ADME Prediction Partition Coefficient

Reduced Polar Surface Area vs. 2-(4-Aminophenoxy)acetic Acid

The topological polar surface area (TPSA) of 2-[4-(cyanomethyl)phenoxy]acetic acid is 70.3 Ų [1]. In contrast, 2-(4-aminophenoxy)acetic acid (CAS 2298-36-4) possesses a TPSA greater than 80 Ų due to the presence of an additional primary amine group . A lower TPSA generally correlates with improved passive diffusion across biological membranes, particularly the blood-brain barrier, where values below 90 Ų are considered favorable.

Topological Polar Surface Area Drug-likeness Membrane Permeability

Synthetic Versatility: Cyanomethyl Group as a Latent Functional Handle

The cyanomethyl group in 2-[4-(cyanomethyl)phenoxy]acetic acid provides a unique synthetic handle not present in common analogs such as phenoxyacetic acid or its 4-methoxy derivative. This nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in click chemistry reactions [1]. This contrasts with the 4-cyano analog (2-(4-cyanophenoxy)acetic acid, CAS 1878-82-6), where the nitrile is directly attached to the aromatic ring, limiting conformational flexibility and altering electronic properties . The presence of both a carboxylic acid and a cyanomethyl group enables orthogonal protection strategies and sequential derivatization.

Synthetic Intermediate Derivatization Organic Synthesis

Procurement and Supply Chain Reliability: Standardized Purity and QC Documentation

Commercial suppliers offer 2-[4-(cyanomethyl)phenoxy]acetic acid with a standard purity of ≥95% and provide batch-specific quality control documentation, including NMR, HPLC, and GC reports . This level of documentation is not universally available for all in-class analogs, particularly those that are less frequently utilized or sourced from smaller vendors. The availability of detailed analytical data reduces the burden of in-house characterization and ensures reproducibility in research and development workflows .

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The balanced lipophilicity (XLogP3 = 1.2) and moderate polar surface area (TPSA = 70.3 Ų) of 2-[4-(cyanomethyl)phenoxy]acetic acid make it an attractive scaffold for designing compounds with improved blood-brain barrier permeability [1]. Its use as a core building block in library synthesis allows medicinal chemists to explore structure-activity relationships for neurological targets where enhanced CNS exposure is desired, offering an advantage over more polar analogs like the 4-amino or 4-methoxy derivatives.

Synthetic Organic Chemistry: Orthogonal Derivatization Building Block

This compound is ideally suited as a versatile intermediate in multi-step organic synthesis, particularly when orthogonal protection or sequential functionalization is required [1]. The presence of both a carboxylic acid (for amide coupling or esterification) and a cyanomethyl group (for reduction to an amine or hydrolysis) allows for diverse chemical transformations without interfering side reactions, streamlining the synthesis of complex molecules for pharmaceutical or agrochemical applications [2].

Agrochemical Research: Development of Novel Herbicides or Plant Growth Regulators

The phenoxyacetic acid core is a well-established motif in herbicides and plant growth regulators [1]. The cyanomethyl substituent in 2-[4-(cyanomethyl)phenoxy]acetic acid provides a unique electronic and steric profile that can modulate auxin-like activity or target engagement. The compound's enhanced acidity (pKa = 3.12) relative to unsubstituted phenoxyacetic acid may influence its uptake and translocation in plant tissues [2], making it a valuable scaffold for developing next-generation agrochemicals.

Material Science: Precursor for Functional Polymers or Metal-Organic Frameworks

The bifunctional nature of 2-[4-(cyanomethyl)phenoxy]acetic acid—with both a carboxylic acid and a nitrile group—enables its use as a monomer or ligand in the synthesis of coordination polymers, metal-organic frameworks (MOFs), or functionalized polymers [1]. The nitrile group can coordinate to metal centers or be converted to other functional groups (e.g., tetrazoles via click chemistry) post-polymerization, offering a route to materials with tailored properties.

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